molecular formula C9H13BO2 B1303772 3-Isopropylphenylboronic acid CAS No. 216019-28-2

3-Isopropylphenylboronic acid

Cat. No. B1303772
M. Wt: 164.01 g/mol
InChI Key: QSWLFBMVIGQONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various fields of chemistry and biology. While the provided papers do not directly discuss 3-isopropylphenylboronic acid, they do provide insights into the properties and synthesis of related boronic acid compounds, which can be extrapolated to understand the characteristics of 3-isopropylphenylboronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of interest due to their applications in various chemical reactions, including Suzuki cross-coupling reactions. For instance, the synthesis of 2-ethoxy-3-pyridylboronic acid was achieved on a significant scale through a directed ortho-metalation reaction, which could be a similar approach for synthesizing 3-isopropylphenylboronic acid . Additionally, the one-pot synthesis approach for 3-amino-3-arylpropionic acids indicates the possibility of synthesizing related compounds, such as 3-isopropylphenylboronic acid, in a straightforward and efficient manner .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of trifluoromethylphenylboronic acids revealed that these compounds form hydrogen-bonded dimers with specific conformations . Similarly, 3-isopropylphenylboronic acid may also form dimers or engage in intramolecular interactions that could influence its reactivity and applications.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds. The paper on 2-ethoxy-3-pyridylboronic acid demonstrates its utility in cross-coupling reactions to yield various aryl/heteroaryl-pyridines . This suggests that 3-isopropylphenylboronic acid could also participate in similar reactions, potentially leading to the formation of a wide range of organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as acidity and resistance to protodeboronation, are influenced by their substituents. For instance, the introduction of a trifluoromethoxy group in phenylboronic acids affects their acidity and antibacterial activity . The presence of an isopropyl group in 3-isopropylphenylboronic acid would similarly impact its properties, potentially altering its acidity and reactivity in chemical processes.

Scientific Research Applications

Synthesis and Preparation Techniques

  • The synthesis of arylboronic acids, including derivatives similar to 3-isopropylphenylboronic acid, has been optimized through techniques such as lithium-halogen exchange and in situ quenching. This method has been evaluated on various aryl halides for the efficient preparation of arylboronic acids (Li et al., 2002).

Applications in Material Sciences

  • Arylboronic acids have been used in the synthesis of chemosensitive materials like poly-3-thienylboronic acid, demonstrating properties like solvatochromic effects and potential applications in chemical sensing (Efremenko & Mirsky, 2020).

Drug Delivery and Biomedical Applications

  • 3-Isopropylphenylboronic acid derivatives have been explored for their potential in controlled drug delivery. For instance, they have been modified in hydrogen-bonded layer-by-layer assembled films, showing pH- and thermosensitive swelling behaviors. This indicates potential applications in self-regulated insulin delivery (Ding et al., 2009).
  • Another study focused on phenylboronic acid-decorated gelatin nanoparticles for tumor targeting and penetration, emphasizing the utility of boronic acid derivatives in enhancing the effectiveness of drug delivery systems (Wang et al., 2016).

Analytical and Diagnostic Applications

  • 3-Isopropylphenylboronic acid derivatives have been applied in analytical methods such as surface-enhanced Raman spectroscopy (SERS) for bacteria detection, showcasing their utility in microbiological studies (Hickey & He, 2020).

Chemical Reactions and Catalysis

  • Arylboronic acids like 3-isopropylphenylboronic acid have been involved in various chemical reactions, including the Suzuki reaction, demonstrating their importance in organic synthesis and catalysis (Winkle & Schaab, 2001).

Safety And Hazards

The safety data sheet advises avoiding breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

3-Isopropylphenylboronic acid is a biochemical used for proteomics research . Its future applications could be vast, given the importance of boronic acids in organic synthesis and medicine .

properties

IUPAC Name

(3-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWLFBMVIGQONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944201
Record name [3-(Propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylphenylboronic acid

CAS RN

216019-28-2
Record name [3-(Propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (7.7 mL, 14.0 mmol) was added dropwise to a stirred solution of 1-bromo-3-isopropyl-benzene (2.4 g, 12.1 mmol) in dry THF (40 mL) over 30 min at −70° C. under nitrogen. The reaction mixture was degassed for 15 min, and triisopropylborate (2.63 g, 14.0 mmol) was added at the same temperature. The reaction mixture was gradually warmed to 0° C. during 90 min and stirred for an additional 30 min at 0° C. The reaction mixture was then cooled to −20° C., and an aqueous solution of 2N HCl (20 mL) was added slowly. THF was distilled off and the reaction mixture was extracted with ethyl acetate (2×20 mL). The combined organic layers were dried over Na2SO4, and concentrated in vacuo to obtain the crude product (1.85 g, 93.5%), which was used for the next step without further purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Isopropylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Isopropylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Isopropylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Isopropylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Isopropylphenylboronic acid

Citations

For This Compound
11
Citations
A Mazzanti, L Lunazzi, M Minzoni… - The Journal of Organic …, 2006 - ACS Publications
… 3 (2 M solution, 1.25 mL), 3-isopropylphenylboronic acid (2.5 mmol, suspension in 4 mL of … (in the case of 1h, 7.5 mmol of 3-isopropylphenylboronic acid was added). The stirred solution …
Number of citations: 100 pubs.acs.org
Q Bai, B Gao, Q Ai, Y Wu, X Ba - Organic Letters, 2011 - ACS Publications
… Suzuki coupling of compound 4 with 3-isopropylphenylboronic acid produced the terrylene diimides 6 with a 63% yield. Intramolecular oxidative cyclodehydrogenation reactions were …
Number of citations: 30 pubs.acs.org
L Chen, C Li, K Müllen - Journal of Materials Chemistry C, 2014 - pubs.rsc.org
… Similarly, Suzuki coupling of 50 with 3-isopropylphenylboronic acid produced the tetra-phenylated TDI in 63% yield, which was subsequently transformed to the large disc-shaped …
Number of citations: 252 pubs.rsc.org
L Lunazzi, A Mazzanti, M Minzoni - The Journal of Organic …, 2007 - ACS Publications
… To a solution of 2,6-dibromobenzaldhyde (0.264 g, 1 mmol in 6 mL of benzene) were added K 2 CO 3 (2 M solution, 1.25 mL), 3-isopropylphenylboronic acid (0.410 g, 2.5 mmol, …
Number of citations: 11 pubs.acs.org
H Zhang, C Liu, Q Chen, LA Shen, W Xiao… - Journal of Medicinal …, 2023 - ACS Publications
Direct disruption of the β-catenin/B-cell lymphoma 9 (BCL9) protein–protein interaction (PPI) is a potential strategy for colorectal cancer (CRC) treatment through inhibiting oncogenic …
Number of citations: 1 pubs.acs.org
TD Baguley, HC Xu, M Chatterjee… - Journal of medicinal …, 2013 - ACS Publications
… For the Suzuki coupling, general procedure C was followed with 62 mg (0.375 mmol) of 3-isopropylphenylboronic acid and 71 mg (0.25 mmol) of aryl bromide 13. The procedure …
Number of citations: 33 pubs.acs.org
LR Jefferies - 2015 - search.proquest.com
An emerging area in synthetic chemistry involves the direct use of alcohols; a functional group that is widely available and an economical alternative for CX species. Unfortunately, …
Number of citations: 0 search.proquest.com
AJ ES, VRJA ES, JPNV BE - sumobrain.org
Azaspirocycle compounds of Formula (I), and pharmaceutically acceptable salts, isotopes, N-oxides, solvates, and stereoisomers thereof, pharmaceutical compositions containing them, …
Number of citations: 0 www.sumobrain.org
NJ Ewing, B Ma, NJ Plainsboro, C Xia - szpa.org
… [0080| 4.5 g (25 mmol) of 2-chloro-3-methyl-quinoline, 50 g (30 mmol) of 3-isopropylphenylboronic acid, 17.3 g (75 mmol) of potassium phosphate monohydrate, 0,4 g (1.0 mmol) of 2-…
Number of citations: 0 szpa.org
NJ Ewing, B Ma, NJ Plainsboro, C Xia
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.